Sildenafil HCl - 252920-86-8

Sildenafil HCl

Catalog Number: EVT-3462893
CAS Number: 252920-86-8
Molecular Formula: C22H31ClN6O4S
Molecular Weight: 511 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

In terms of classification, sildenafil hydrochloride falls under the category of phosphodiesterase inhibitors, specifically targeting phosphodiesterase type 5. It is classified as a synthetic organic compound with the chemical formula C22H30N6O4S.

Synthesis Analysis

Methods and Technical Details

The synthesis of sildenafil hydrochloride involves several steps, starting from ethyl 3-butyrylpyruvate and hydrazine hydrate in an acidic medium. The process includes:

  1. Formation of Pyrazole Derivative: The initial reaction forms a pyrazole derivative through a condensation reaction.
  2. N-Methylation: This derivative undergoes N-methylation using dimethyl sulfate.
  3. Hydrolysis and Nitration: The resulting compound is hydrolyzed and then nitrated to introduce a nitro group.
  4. Reduction: The nitro group is subsequently reduced to an amino group using stannous chloride in an ethanol solution.
  5. Cyclization: Finally, amidation with benzoyl chloride leads to cyclization, forming the pyrimidinone structure integral to sildenafil's activity.

This synthetic route has been optimized for efficiency and environmental safety, yielding sildenafil hydrochloride with high purity and minimal toxic byproducts .

Molecular Structure Analysis

Structure and Data

The molecular structure of sildenafil hydrochloride features a complex arrangement of rings and functional groups:

  • Chemical Formula: C22H30N6O4S
  • Molecular Weight: 474.56 g/mol
  • Structural Features:
    • A pyrazole ring
    • A piperazine ring
    • A carbonyl group
    • A sulfonamide moiety

The three-dimensional arrangement of these components contributes to its biological activity by facilitating interactions with phosphodiesterase type 5 .

Chemical Reactions Analysis

Reactions and Technical Details

Sildenafil hydrochloride undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Hydrolysis: In aqueous environments, sildenafil can hydrolyze to form its base form, which is less soluble.
  2. Decomposition: Thermal analysis indicates that sildenafil hydrochloride decomposes around 189 °C, which is relevant for storage and formulation considerations .
  3. Interactions with Biological Targets: The primary reaction mechanism involves binding to phosphodiesterase type 5, inhibiting its activity and leading to increased levels of cyclic guanosine monophosphate in smooth muscle cells.

These reactions are essential for understanding both the stability of the compound and its therapeutic efficacy .

Mechanism of Action

Process and Data

Sildenafil hydrochloride exerts its effects primarily through:

  1. Inhibition of Phosphodiesterase Type 5: By blocking this enzyme, sildenafil prevents the breakdown of cyclic guanosine monophosphate, leading to prolonged vasodilation.
  2. Increased Blood Flow: Enhanced levels of cyclic guanosine monophosphate result in increased blood flow to the corpus cavernosum during sexual stimulation, facilitating erection.

This mechanism highlights the importance of nitric oxide signaling in erectile function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and organic solvents like ethanol
  • Melting Point: Approximately 189 °C (decomposition)

Chemical Properties

  • pH Range: Typically ranges from 4.5 to 7 when dissolved in solution
  • Stability: Sensitive to light and moisture; requires proper storage conditions to maintain efficacy.

These properties are critical for formulation development and ensuring stability throughout the product's shelf life .

Applications

Scientific Uses

Sildenafil hydrochloride is primarily used in:

  1. Erectile Dysfunction Treatment: It is widely prescribed for men experiencing erectile dysfunction due to various causes.
  2. Pulmonary Arterial Hypertension Management: It helps improve exercise capacity in patients with this condition by dilating pulmonary arteries.
  3. Research Applications: Studies continue on its potential effects on other conditions such as heart disease and altitude sickness.

The versatility of sildenafil hydrochloride underscores its significance in both clinical practice and ongoing research efforts aimed at expanding its therapeutic applications .

Historical Development and Intellectual Property Trajectory of Sildenafil HCl

Serendipitous Discovery and Repurposing Pathways

Sildenafil hydrochloride (HCl), the active pharmaceutical ingredient in Viagra®, emerged from an unexpected therapeutic pivot. Pfizer scientists in Sandwich, UK, initially synthesized it in 1989 (UK Patent Application GB 2 289 070) as a candidate for angina pectoris and hypertension by targeting phosphodiesterase type 5 (PDE5) to modulate cyclic guanosine monophosphate (cGMP) pathways [1] [10]. Phase I clinical trials (1991–1993) revealed minimal antianginal efficacy but a consistent side effect: penile erections. This observation redirected development toward erectile dysfunction (ED), a condition with limited oral treatments at the time [10].

The mechanistic rationale involves PDE5 inhibition in the corpus cavernosum, enhancing nitric oxide (NO)-driven cGMP accumulation, which promotes smooth muscle relaxation and blood flow during sexual arousal [1]. Following successful ED trials, sildenafil was repurposed for pulmonary arterial hypertension (PAH) under the brand name Revatio®. This leveraged PDE5’s role in the pulmonary vasculature, where cGMP reduction elevates pulmonary vascular resistance. FDA approval for PAH was granted in 2005 based on hemodynamic and exercise capacity improvements [5] [9].

Recent research explores additional repurposing avenues:

  • Oncology: Low-dose sildenafil synergizes with HSP90 inhibitors (e.g., PU-H71) by destabilizing oncoproteins like protein kinase D2, reducing tumor proliferation in pancreatic and colon cancer models [2].
  • Mitochondrial Disorders: Preclinical data suggest sildenafil enhances mitochondrial respiration, potentially alleviating metabolic deficits in Leigh syndrome [7].
  • Raynaud’s Phenomenon: Off-label use shows moderate efficacy in reducing vasospastic episodes via vasodilatory effects [1].

Table 1: Key Repurposing Milestones for Sildenafil HCl

YearIndicationBrand NameKey MechanismClinical Basis
1998Erectile DysfunctionViagra®PDE5 inhibition in corpus cavernosum21 randomized trials (n>3,000) [1]
2005Pulmonary HypertensionRevatio®PDE5 inhibition in pulmonary vasculature12-week trial: 6-min walk distance ↑45m [5]
2020s (Investigational)Solid TumorsN/AHSP90/PKD2 pathway disruptionIn vitro IC₅₀: 10–50 μM [2]

Evolution of Patent Landscapes and Generic Market Entry

Sildenafil’s intellectual property history exemplifies strategic lifecycle management. The core compound patent (EP 0 812 845 B1) filed in 1996 covered the pyrazolopyrimidinone scaffold and synthesis methods, expiring in 2013 in major markets [3] [8]. To extend exclusivity, Pfizer filed secondary patents:

  • Formulation Patents: Covered oral films and ODTs (expired 2020) [8].
  • Polymorph Patents: Protected Form I (thermodynamically stable citrate) and hydrates (e.g., hemihydrate) crucial for bioavailability [8].
  • Use Patents: Included PAH-specific dosing (Revatio®) until 2020 [5].

Generic entry began post-2013, but market penetration accelerated after 2017 when the UK approved OTC sildenafil (50 mg) [1] [18]. By 2021, the US generic share exceeded 80% of prescriptions, driven by companies like Teva and Mylan. Price erosion followed, with costs dropping to <$2/tablet versus branded Viagra’s >$70 [1] [8].

Solid-state diversity complicated generics: 42 crystalline forms (polymorphs, solvates, co-crystals) were identified, necessitating bioequivalence studies for FDA approval. Form I remains dominant due to its solubility profile [8].

Table 2: Patent and Genericization Timeline

YearEventPatent/Regulatory DetailMarket Impact
1996Core Compound Patent FiledEP 0 812 845 B1 (synthesis) [3]20-year exclusivity
1998Viagra® FDA Approval (ED)NDA 020895Peak sales: $2B/year (2008) [1]
2005Revatio® FDA Approval (PAH)NDA 021845 [5]New indication exclusivity
2013Compound Patent Expiry (EU/US)Loss of EP 0 812 845First generics launched
2017UK OTC ApprovalPOM-to-P switch for 50 mg [1]2.7 million US prescriptions (2021) [8]
2020Final Formulation Patent ExpiryUS8071765B2 (crystalline forms) [4]Generic share >80%

Regulatory Milestones: FDA Approval Dynamics and Global Compliance Frameworks

Sildenafil’s approvals highlight indication-specific regulatory pathways:

  • Viagra® (ED): Accelerated review (6 months) in 1998 based on 21 trials demonstrating 82% efficacy versus placebo. Unique Risk Evaluation and Mitigation Strategies (REMS) included contraindication labels for nitrate coadministration due to severe hypotension risks [9] [10].
  • Revatio® (PAH): Approved in 2005 under standard review. Required pediatric studies (2012), leading to a liquid formulation for children. Dosing diverged from Viagra® (20 mg TID vs. 50 mg PRN) [5].

Global compliance varied:

  • EU: Required additional cardiovascular safety data (EMEA/H/C/000313) [6].
  • UK: 2017 POM-to-P reclassification mandated pharmacist consultations to mitigate recreational misuse [1].
  • Japan: Required ethnic sensitivity studies due to higher sildenafil plasma levels in Asian populations [9].

Post-marketing requirements included:

  • Vision Safety: 2005 FDA label updates for NAION risk after 43 cases reported [9].
  • Hearing Loss: 2007 class warning for PDE5 inhibitors [1].

Regulatory innovation continues with generic bioequivalence standards, requiring dissolution profile matching for polymorph-sensitive APIs [8].

Properties

CAS Number

252920-86-8

Product Name

Sildenafil HCl

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;hydrochloride

Molecular Formula

C22H31ClN6O4S

Molecular Weight

511 g/mol

InChI

InChI=1S/C22H30N6O4S.ClH/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H

InChI Key

SYUVUKKQXAXKHL-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.Cl

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.